molecular formula C19H17FN2OS B11703225 4-(3-Fluorophenyl)-8-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2-thiol

4-(3-Fluorophenyl)-8-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2-thiol

Cat. No.: B11703225
M. Wt: 340.4 g/mol
InChI Key: FWZWNUKQRQFNIK-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)-8-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2-thiol is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties . This compound, with its unique structural features, has garnered interest in medicinal chemistry and pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenyl)-8-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)-8-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects . The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Fluorophenyl)-8-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2-thiol is unique due to its specific substitution pattern and the presence of both methoxy and thiol groups. These structural features contribute to its distinct chemical reactivity and biological activity, setting it apart from other quinazoline derivatives .

Properties

Molecular Formula

C19H17FN2OS

Molecular Weight

340.4 g/mol

IUPAC Name

4-(3-fluorophenyl)-8-methoxy-3,4,5,6-tetrahydro-1H-benzo[h]quinazoline-2-thione

InChI

InChI=1S/C19H17FN2OS/c1-23-14-6-8-15-11(10-14)5-7-16-17(21-19(24)22-18(15)16)12-3-2-4-13(20)9-12/h2-4,6,8-10,17H,5,7H2,1H3,(H2,21,22,24)

InChI Key

FWZWNUKQRQFNIK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(CC2)C(NC(=S)N3)C4=CC(=CC=C4)F

Origin of Product

United States

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